molecular formula C17H16N2O3 B14406107 N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide CAS No. 87898-65-5

N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide

Cat. No.: B14406107
CAS No.: 87898-65-5
M. Wt: 296.32 g/mol
InChI Key: JININUMOSZLYON-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenyl groups, two methyl groups, and a central oxo group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide typically involves the reaction of appropriate amides with ketones under controlled conditions. One common method involves the use of anhydrous potassium hydroxide in dry acetonitrile as a solvent . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oximes and hydrazones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N1,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Dimethyl-2-oxo-N~1~,N~3~-diphenylpropanediamide is unique due to its combination of phenyl groups and an oxo group, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

87898-65-5

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N,N'-dimethyl-2-oxo-N,N'-diphenylpropanediamide

InChI

InChI=1S/C17H16N2O3/c1-18(13-9-5-3-6-10-13)16(21)15(20)17(22)19(2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

JININUMOSZLYON-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(=O)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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